molecular formula C9H17NO2 B8750346 Ethyl 4-methylpiperidine-3-carboxylate

Ethyl 4-methylpiperidine-3-carboxylate

Cat. No. B8750346
M. Wt: 171.24 g/mol
InChI Key: RHZNGIWPRAAMNE-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

Crude racemic 4-methylpiperidine-3-carboxylic acid hydrochloride (˜70% chemical purity, approximately 15:1 cis:trans) in AcOH (2:1, 300 g) was dissolved in EtOH (1500 mL) and sparged with HCl (gas) for about 15 min. The reaction mixture was fitted with a balloon to allow for expansion then heated to about 85° C. After about 48 h, the reaction mixture was cooled to ambient temperature and concd in vacuo to provide a thick syrup containing racemic ethyl 4-methylpiperidine-3-carboxylic acid hydrochloride (260 g). To this ester was added CHCl3 (1000 mL) followed by saturated aqueous NaHCO3 (500 mL) and NH4OH (15% aqueous, 500 mL). The organic layer was separated and the aqueous layer was further extracted with CHCl3 (1000 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and then concd in vacuo to provide crude ethyl 4-methylpiperidine-3-carboxylate (200 g) as an oil. To a slurry of (2S,3S)-2,3-dihydroxysuccinic acid (150 g, 1001 mmol) in MeOH (200 mL) was added a solution of crude ethyl 4-methylpiperidine-3-carboxylate (200 g, 1168 mmol) in EtOAc (3000 mL). The mixture was stirred rapidly for about 3 h and the resulting solids were collected by filtration to provide the (2S,3S)-2,3-dihydroxysuccinate salt as a white solid (245 g) (approximately 15:1 cis:trans, er=48:52 for cis stereoisomers). The solids were dissolved in MeOH (1000 mL) and EtOAc (3000 mL) was slowly added until solids began to form. After about 30 min, the solids were collected by filtration and partially dried in vacuo to provide a stereo-enriched mixture containing (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate as a white solid (145 g) (approximately 15:1 cis:trans, er=60:40 for (3R,4R):(3S,4S) enantiomers). The above solids were dissolved in MeOH (1000 mL) and divided into four lots. Each lot (250 mL) was diluted with MeOH (500 mL) and EtOAc (3000 mL) was slowly added to the solution until solids formed. After about 4-15 h, the solids were collected by filtration and dried in vacuo to provide multiple lots of partially resolved (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate, these were combined and dissolved in MeOH (1000 mL) and EtOAc (4000 mL) was slowly added. After stirring for about 1 h the solids were collected by filtration to provide (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (4.5 g) (approximately 15:1 cis:trans, er=98:2 for (3R,4R):(3S,4S) enantiomers), chiral analytical LC (Table 2, Method 30) minor isomer Rt=12.2 min; MS m/z: 343 (M+(2S,3S)-2,3-dihydroxysuccinate+Na)+; major isomer Rt=10.6 min; MS m/z: 343 (M+(2S,3S)-2,3-dihydroxysuccinate+Na)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
racemic ethyl 4-methylpiperidine-3-carboxylic acid hydrochloride
Quantity
260 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH:4]1[C:9]([OH:11])=[O:10].Cl.[CH2:13](N1CCC(C)C(C(O)=O)C1)[CH3:14].C([O-])(O)=O.[Na+].[NH4+].[OH-]>CC(O)=O.CCO.C(Cl)(Cl)Cl>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH:4]1[C:9]([O:11][CH2:13][CH3:14])=[O:10] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1C(CNCC1)C(=O)O
Name
Quantity
300 g
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
CCO
Step Two
Name
racemic ethyl 4-methylpiperidine-3-carboxylic acid hydrochloride
Quantity
260 g
Type
reactant
Smiles
Cl.C(C)N1CC(C(CC1)C)C(=O)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with HCl (gas) for about 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was fitted with a balloon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
concd in vacuo to provide a thick syrup
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with CHCl3 (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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